

Thermodynamic Properties of Cyclotetradecane: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclotetradecane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **cyclotetradecane** (C₁₄H₂₈). The information is compiled from established scientific literature and databases, presenting quantitative data in a structured format, alongside detailed experimental methodologies for key thermodynamic measurements. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and pharmacology who require precise data on this macrocyclic alkane.

Core Thermodynamic Data

The thermodynamic properties of **cyclotetradecane** have been characterized through various experimental techniques. The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Molar Properties

Property	Value	Unit	Reference(s)
Molecular Formula	C ₁₄ H ₂₈	-	[1][2][3]
Molecular Weight	196.3721	g/mol	[1][2][3]
CAS Registry Number	295-17-0	-	[1][2][3]
Density	0.79	g/cm ³	[4]

Table 2: Phase Transition Properties

Property	Value	Unit	Reference(s)
Melting Point (Tfus)	54-56.2	°C	[4] [5] [6]
327-330	K	[6] [7]	
Boiling Point	280.00 to 281.00 (at 760.00 mm Hg, est.)	°C	[8]
131 (at 11 Torr)	°C	[6]	
Vapor Pressure	0.00625 (at 25°C)	mmHg	[4]

Table 3: Enthalpic and Entropic Properties

Property	Value	Unit	Method	Reference(s)
Standard Enthalpy of Formation (gas, $\Delta_f H^\circ(\text{gas})$)	-239.2 ± 2.3	kJ/mol	Combustion Calorimetry	[9]
Enthalpy of Fusion ($\Delta_{\text{fus}} H$)	28.7	kJ/mol	-	[7]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	65.3 ± 0.2	kJ/mol	-	[7]
Enthalpy of Sublimation ($\Delta_{\text{sub}} H^\circ$)	95.6	kJ/mol	CGC-DSC	[7]
132.9	kJ/mol	-	[7]	
Standard Enthalpy of Combustion (solid, $\Delta_c H^\circ(\text{solid})$)	-9135.7 ± 1.3	kJ/mol	-	[10]
Enthalpy of Reaction (Hydrogenation of 1,8-Cyclotetradecadiyne, $\Delta_r H^\circ$)	-524.7 ± 0.59	kJ/mol	-	[10][11]

Experimental Protocols

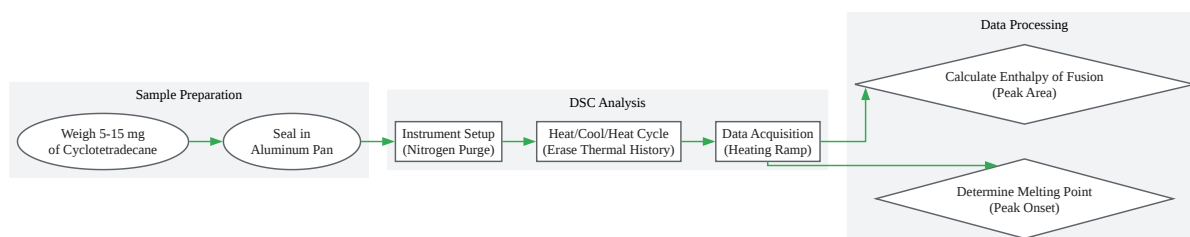
The determination of the thermodynamic properties of **cyclotetradecane** involves several key experimental techniques. The following sections provide detailed methodologies for these procedures.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Melting Point

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a primary method for determining the enthalpy of fusion and melting point of a solid substance like **cyclotetradecane**.^{[2][4][5]}

Methodology:

- **Sample Preparation:** A sample of **cyclotetradecane** (5-15 mg) is accurately weighed and hermetically sealed in an aluminum pan.^{[4][12]} An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The DSC instrument (e.g., a TA Instruments Q250) is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation of the sample.^[4]
- **Thermal History Erasure:** The sample undergoes a heat/cool/heat cycle to erase any prior thermal history. A typical cycle involves heating the sample to a temperature above its melting point, cooling it down to a sub-ambient temperature, and then reheating it. For **cyclotetradecane**, a cycle might be from -20°C to 60°C at a rate of 20°C/min, repeated three times.^[4]
- **Data Acquisition:** After the thermal history is erased, the sample is subjected to a final heating ramp at a controlled rate (e.g., 10°C/min) through its melting transition. The heat flow to the sample is measured relative to the reference.
- **Data Analysis:** The melting point (T_{fus}) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The enthalpy of fusion ($\Delta_{fus}H$) is calculated by integrating the area of the melting peak.^{[4][9]}



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Workflow for determining melting point and enthalpy of fusion using DSC.

Bomb Calorimetry for Enthalpy of Combustion

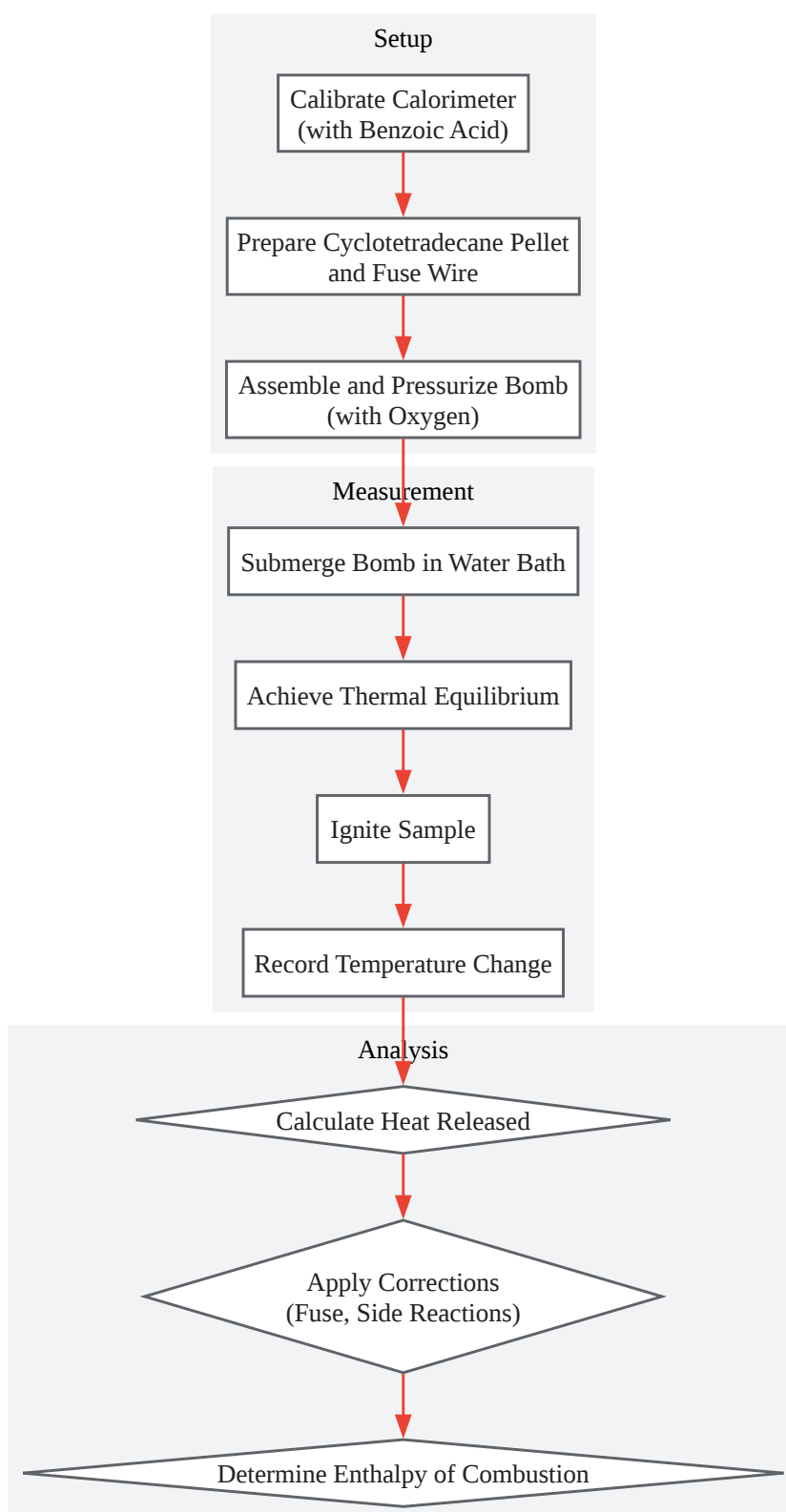
Bomb calorimetry is a standard method for determining the heat of combustion of solid and liquid samples. The process involves the complete combustion of a known mass of the sample in a constant-volume container (the "bomb") filled with excess oxygen.

Methodology:

- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid.^{[3][7]}
- **Sample Preparation:** A pellet of **cyclotetradecane** (typically 0.7-1 g) is accurately weighed.^[3] A fuse wire (e.g., platinum or nickel-chromium) of known length and mass is attached to the sample holder, with a cotton thread fuse often used to ensure ignition.
- **Bomb Assembly:** The sample holder is placed inside the bomb, which is then sealed and pressurized with high-purity oxygen to approximately 30-40 atm.^[3] A small, known amount of

water is typically added to the bomb to ensure that the water formed during combustion is in the liquid state.

- **Combustion:** The bomb is submerged in a known volume of water in an insulated container (the calorimeter). After thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water in the calorimeter is precisely monitored before, during, and after combustion to determine the temperature change resulting from the reaction.
- **Data Analysis:** The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat released by the ignition wire and any side reactions (e.g., the formation of nitric acid from residual nitrogen in the bomb).



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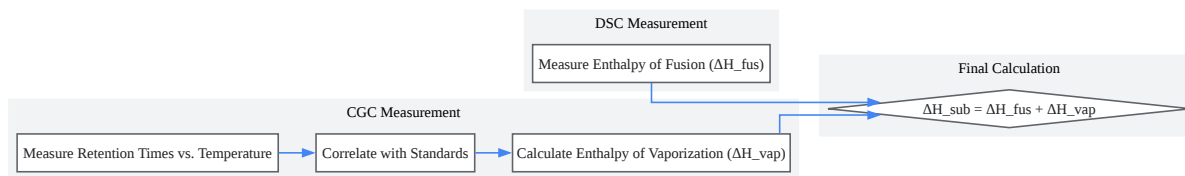
General workflow for determining the enthalpy of combustion via bomb calorimetry.

Determination of Enthalpy of Sublimation and Vaporization

The enthalpy of sublimation can be determined directly or indirectly. An indirect method involves combining the enthalpy of fusion (from DSC) and the enthalpy of vaporization. The enthalpy of vaporization can be determined using techniques like correlation gas chromatography or by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.^{[8][11]}

Methodology (Correlation Gas Chromatography - CGC):

- Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector is used. The column temperature is precisely controlled and monitored.^[8]
- Retention Time Measurement: The adjusted retention times of **cyclotetradecane** and a series of standard compounds with known enthalpies of vaporization are measured over a range of temperatures.^[6]
- Correlation: A linear correlation is established between the natural logarithm of the adjusted retention times and the reciprocal of the absolute temperature (a van't Hoff plot). A further correlation is made between the slopes of these plots and the known enthalpies of vaporization of the standard compounds.
- Enthalpy of Vaporization Calculation: The enthalpy of vaporization of **cyclotetradecane** is determined from its retention time data and the established correlation.^[8]
- Enthalpy of Sublimation Calculation: The enthalpy of sublimation at a given temperature is calculated by summing the enthalpy of fusion (measured by DSC) and the enthalpy of vaporization, with appropriate temperature corrections.^[8]



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Workflow for the indirect determination of the enthalpy of sublimation.

Concluding Remarks

The thermodynamic data and experimental protocols presented in this guide offer a detailed resource for professionals working with **cyclotetradecane**. The consistency of the data across different studies highlights its reliability. It is noteworthy that **cyclotetradecane** is reported to have a low strain energy, similar to other moderately sized cycloalkanes.[6][12][13] This property, in conjunction with its well-defined thermodynamic parameters, makes it a valuable model compound for theoretical and experimental studies in physical organic chemistry and materials science. For further information, consulting the primary literature cited is recommended.

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